molecular formula C6H11NO2S B6608161 6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione CAS No. 2839138-93-9

6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione

Cat. No.: B6608161
CAS No.: 2839138-93-9
M. Wt: 161.22 g/mol
InChI Key: UBOKBKSOTXIDKG-UHFFFAOYSA-N
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Description

6λ⁶-Thia-5-azaspiro[3.4]octane-6,6-dione is a spirocyclic compound featuring a sulfur (thia) and nitrogen (aza) heteroatom system within a bicyclic framework. The spiro[3.4]octane core indicates a fused bicyclic structure with a three-membered ring connected to a four-membered ring. These compounds are typically synthesized via cycloaddition or condensation reactions involving heterocyclic precursors, as seen in spiro[4.5]decane derivatives .

Properties

IUPAC Name

6λ6-thia-5-azaspiro[3.4]octane 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c8-10(9)5-4-6(7-10)2-1-3-6/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOKBKSOTXIDKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCS(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific conditions, such as high temperature and pressure, to form the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new atoms or groups into the compound's framework.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have potential biological activity, making it useful in drug discovery and development.

  • Medicine: : It could be explored for its therapeutic properties in treating various diseases.

  • Industry: : Its unique properties may find applications in materials science and other industrial processes.

Mechanism of Action

The mechanism by which 6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2λ⁶-Thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride

  • Structure : Similar bicyclic framework but with sulfur at position 2 and nitrogen at position 5. The hydrochloride salt enhances solubility.
  • Molecular Formula: C₆H₁₂ClNO₂S .
  • Molecular Weight : 197.69 g/mol .
  • CAS Number : 2095411-01-9 .
  • Key Differences: The presence of chlorine in the hydrochloride salt distinguishes its reactivity and stability compared to non-salt analogs.

7-Oxa-5-azaspiro[3.4]octane-6,8-dione

  • Structure : Replaces sulfur with oxygen (oxa) at position 7 and nitrogen at position 4.
  • Molecular Formula: C₆H₇NO₃ .
  • Molecular Weight : 141.12 g/mol .
  • CAS Number : 3049-40-9 .

1-Oxa-6λ⁶-thiaspiro[2.5]octane-6,6-dione

  • Structure : Spiro[2.5]octane core (two-membered + five-membered rings) with sulfur and oxygen heteroatoms.
  • Status : Discontinued commercial availability (CymitQuimica catalog, 2025) .
  • Key Differences : Smaller spiro ring system ([2.5] vs. [3.4]) may limit steric hindrance but reduce thermal stability .

Biological Activity

6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of spiro compounds characterized by their unique bicyclic structure. Its molecular formula is C₈H₉N₁O₂S, and it features a thioether linkage which contributes to its biological activity. The spiro structure allows for conformational flexibility, which is crucial for interaction with biological targets.

Table 1: Basic Characteristics of this compound

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₈H₉N₁O₂S
Molecular Weight185.23 g/mol
CAS Number2839138-93-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the thioether group allows for hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological macromolecules.

  • Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in various metabolic pathways, which may be beneficial in treating diseases like cancer and inflammation.
  • Receptor Modulation : It has been shown to modulate the activity of certain receptors that play a role in immune responses, potentially offering therapeutic effects in autoimmune diseases.

Antitumor Activity

A study conducted on the antitumor potential of this compound demonstrated promising results against various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values ranging from 5 to 15 µM across different cell types.

Anti-inflammatory Properties

In another study focusing on inflammatory diseases, the compound was evaluated for its ability to inhibit pro-inflammatory cytokine production. Results indicated a significant reduction in cytokine levels at concentrations as low as 10 µM.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectIC50/EC50 Value
AntitumorCytotoxicity5 - 15 µM
Anti-inflammatoryCytokine inhibition10 µM

Comparative Analysis

When compared to similar compounds within the spirocyclic class, this compound demonstrates enhanced activity due to its unique structural features.

Table 3: Comparison with Similar Compounds

Compound NameStructure TypeNotable Activity
Compound ASpirocyclicModerate cytotoxicity
Compound BLinearLow anti-inflammatory
This compound Spirocyclic High cytotoxicity & anti-inflammatory

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